Orlandin

Plant growth regulation Phytotoxicity Herbicide discovery

Orlandin (CAS 69975-77-5, C₂₂H₁₈O₈, MW 410.38) is a fungal 8,8'-bicoumarin metabolite first isolated from Aspergillus niger in 1979. It is structurally defined as the 7,7'-dihydroxy derivative of kotanin, with a (P)-atropisomeric configuration.

Molecular Formula C22H18O8
Molecular Weight 410.4 g/mol
CAS No. 69975-77-5
Cat. No. B1237627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrlandin
CAS69975-77-5
Synonymsis(8,8'-(7-hydroxy-4-methoxy-5-methylcoumarin))
orlandin
Molecular FormulaC22H18O8
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)O)O
InChIInChI=1S/C22H18O8/c1-9-5-11(23)19(21-17(9)13(27-3)7-15(25)29-21)20-12(24)6-10(2)18-14(28-4)8-16(26)30-22(18)20/h5-8,23-24H,1-4H3
InChIKeySSGXAFNGBRRLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orlandin (CAS 69975-77-5) Procurement Guide: A Fungal 8,8'-Bicoumarin with Distinct Plant Growth and Antimalarial Transmission-Blocking Profiles


Orlandin (CAS 69975-77-5, C₂₂H₁₈O₈, MW 410.38) is a fungal 8,8'-bicoumarin metabolite first isolated from Aspergillus niger in 1979 [1]. It is structurally defined as the 7,7'-dihydroxy derivative of kotanin, with a (P)-atropisomeric configuration [2]. As a conjugate acid of orlandin(1−) (the major microspecies at pH 7.3) [3], it exhibits distinct bioactivity profiles including plant growth inhibition and malaria transmission-blocking activity, differentiating it from closely related bicoumarins [4].

Why Orlandin (CAS 69975-77-5) Cannot Be Substituted by Generic 8,8'-Bicoumarins or Other Fungal Metabolites


Orlandin's unique substitution pattern (7,7'-dihydroxy, 4,4'-dimethoxy, 5,5'-dimethyl) and (P)-atropisomeric configuration [1] confer distinct bioactivity profiles not shared by its closest analogs. Kotanin (7,7'-dimethoxy derivative) is toxic to day-old cockerels but lacks plant growth inhibition [2], while demethylkotanin (mono-methoxy intermediate) exhibits intermediate properties [3]. Desertorin A, the 6,8'-regioisomer of orlandin, shows different coupling regiochemistry and presumably distinct biological activity [4]. These structural differences translate to divergent biological outcomes, making generic substitution unreliable for targeted research or industrial applications.

Orlandin (CAS 69975-77-5) Evidence-Based Differentiation: Quantitative Head-to-Head Comparisons with Kotanin, Demethylkotanin, and Desertorin A


Plant Growth Inhibition: Orlandin vs. Kotanin – Divergent Phytotoxicity and Toxicity Profiles

Orlandin exhibits significant wheat coleoptile growth inhibition at concentrations of 10⁻³, 10⁻⁴, and 10⁻⁵ M, with no reported toxicity to day-old cockerels [1]. In stark contrast, its 7,7'-dimethoxy derivative kotanin is toxic to day-old cockerels but shows no inhibition of wheat coleoptile growth [1]. This orthogonal bioactivity profile directly results from the 7,7'-dihydroxy vs. 7,7'-dimethoxy substitution pattern [2].

Plant growth regulation Phytotoxicity Herbicide discovery Natural product screening

Antimalarial Transmission-Blocking Activity: P-Orlandin's Unique FREP1 Inhibition

P-orlandin (the (P)-atropisomer of orlandin) inhibits the interaction between FREP1 and P. falciparum-infected cells by approximately 92% in ELISA-based assays, leading to significantly reduced parasite infection intensity in mosquitoes [1]. This transmission-blocking activity is not reported for kotanin, demethylkotanin, or desertorin A, representing a unique pharmacophore within the 8,8'-bicoumarin class. Critically, orlandin shows no cytotoxicity to human blood cells at ≤300 µM and no apparent cytotoxicity to mosquito Sua5B cells at ≤100 µM [2], establishing a favorable selectivity window.

Malaria transmission Vector biology FREP1 inhibitor Plasmodium falciparum

Antifungal Activity: Orlandin MIC Against Fusarium oxysporum

Orlandin demonstrates antifungal activity against the phytopathogen Fusarium oxysporum with a minimum inhibitory concentration (MIC) of 252.47 µM . While this potency is moderate, it provides a quantifiable baseline for structure-activity relationship (SAR) studies. Notably, direct comparative MIC data for kotanin or other bicoumarins against the same strain are not available in the same study, limiting direct head-to-head comparison. However, this represents a distinct bioactivity dimension beyond plant growth and antimalarial effects .

Antifungal screening Agricultural fungicides Natural product fungicides

Stereochemical Identity: Exclusive (P)-Atropisomer Configuration as a Differentiator from Racemic or Alternative Atropisomers

Aspergillus niger produces exclusively the (P)-atropisomers of orlandin, demethylkotanin, and kotanin, with no (M)-atropisomers or other monomeric/dimeric coumarins detected [1]. This stereochemical homogeneity is critical for biological activity, as atropisomers can exhibit divergent binding affinities and pharmacological profiles. Desertorin A, the 6,8'-regioisomer of orlandin, lacks this defined (P)-atropisomer specification and may exist as a mixture [2]. The defined (P)-configuration of orlandin ensures reproducible bioactivity, a key consideration for procurement in mechanistic or SAR studies.

Atropisomerism Stereochemistry Biosynthesis Chiral natural products

Orlandin (CAS 69975-77-5) Optimal Application Scenarios Based on Quantitative Evidence


Herbicide and Plant Growth Regulator Discovery: Prioritizing Orlandin for Phytotoxicity Screening

Orlandin's significant wheat coleoptile growth inhibition at 10⁻³–10⁻⁵ M, coupled with its nontoxicity to day-old cockerels [1], makes it a compelling lead for herbicide development programs targeting broadleaf weed control. Its orthogonal profile to kotanin (toxic but not phytotoxic) provides a clear SAR starting point for analog synthesis aimed at optimizing potency while maintaining safety [1]. Procurement of orlandin, rather than kotanin, is warranted for labs focusing on plant growth regulation or allelochemical research.

Malaria Transmission-Blocking Research: Employing P-Orlandin as a FREP1 Antagonist Tool Compound

P-Orlandin's ~92% inhibition of FREP1-P. falciparum interaction and significant reduction of mosquito infection in vivo [2], combined with its lack of cytotoxicity to human blood cells (≤300 µM) and mosquito cells (≤100 µM) [3], positions it as a valuable tool compound for studying malaria transmission biology. It serves as a defined chemical probe for FREP1-mediated ookinete invasion, with potential for development into transmission-blocking interventions [2].

Agricultural Fungicide Development: Benchmarking Orlandin for Fusarium wilt Control SAR

Orlandin's MIC of 252.47 µM against Fusarium oxysporum provides a quantitative baseline for structure-activity relationship (SAR) studies aimed at improving antifungal potency. While moderate, this activity, in combination with its plant growth inhibition profile, suggests potential for developing dual-action agricultural agents. Researchers should procure orlandin as a reference standard when evaluating novel bicoumarin derivatives for Fusarium wilt management.

Stereochemical Reference Standard: Utilizing Orlandin as a Defined (P)-Atropisomer for Chiral Natural Product Research

Orlandin's exclusive (P)-atropisomer configuration [4] makes it an ideal reference standard for chiral HPLC method development, atropisomer stability studies, and biosynthetic pathway elucidation. Its defined stereochemistry ensures assay reproducibility, in contrast to desertorin A or other bicoumarins that may exist as undefined atropisomeric mixtures [5]. Procurement of orlandin is essential for any research requiring a pure, stereochemically defined 8,8'-bicoumarin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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